molecular formula C10H10ClNO2 B15230765 5-Chloro-2-hydroxy-4-isopropoxybenzonitrile

5-Chloro-2-hydroxy-4-isopropoxybenzonitrile

Cat. No.: B15230765
M. Wt: 211.64 g/mol
InChI Key: RREMMWTYRFCVPE-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzonitrile, featuring a chloro group, a hydroxy group, and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10ClNO2/c1-6(2)14-10-4-9(13)7(5-12)3-8(10)11/h3-4,6,13H,1-2H3

InChI Key

RREMMWTYRFCVPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)O)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-4-isopropoxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-Chloro-2-hydroxybenzonitrile as the starting material.

    Isopropoxylation: The hydroxy group at the 4-position is subjected to isopropoxylation using isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the isopropoxylation process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-4-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Oxidation: Compounds with carbonyl groups replacing the hydroxy group.

    Reduction: Amines formed by the reduction of the nitrile group.

Scientific Research Applications

5-Chloro-2-hydroxy-4-isopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro, hydroxy, and isopropoxy groups contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.

    4-Isopropoxybenzonitrile: Lacks the chloro and hydroxy groups, affecting its reactivity and biological activity.

    2-Hydroxy-4-isopropoxybenzonitrile: Lacks the chloro group, altering its chemical properties.

Uniqueness

5-Chloro-2-hydroxy-4-isopropoxybenzonitrile is unique due to the presence of all three functional groups (chloro, hydroxy, and isopropoxy) on the benzene ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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